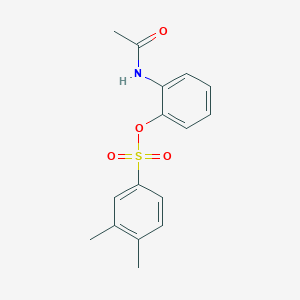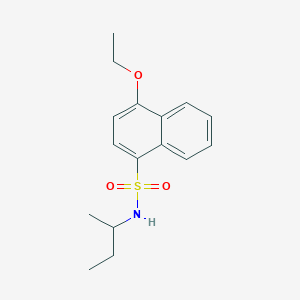
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as Celecoxib, which is a non-steroidal anti-inflammatory drug (NSAID). Celecoxib is used to treat pain, inflammation, and swelling caused by various medical conditions such as arthritis, menstrual cramps, and acute pain. However,
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By inhibiting COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also reduces the risk of cardiovascular diseases by inhibiting platelet aggregation and reducing inflammation. Additionally, it has been found to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide in lab experiments include its high potency, selectivity, and low toxicity. It is also readily available and easy to synthesize. However, one of the limitations is that it is not water-soluble, which can make it difficult to administer in certain experiments. It can also have off-target effects, which can affect the results of experiments.
Future Directions
There are several future directions for the research on 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide. One potential direction is to investigate its potential use in the treatment of Alzheimer's disease. It has been shown to have neuroprotective effects, which could be beneficial in preventing or slowing down the progression of the disease. Another direction is to investigate its potential use in combination therapy with other drugs for the treatment of cancer. It has been found to have anti-tumor properties, and combining it with other drugs could enhance its efficacy and reduce toxicity. Additionally, further research can be conducted to investigate its potential use in the treatment of other inflammatory disorders such as Crohn's disease and rheumatoid arthritis.
Conclusion:
In conclusion, this compound is a promising compound for scientific research. It has anti-inflammatory, anti-tumor, and anti-angiogenic properties, which make it a potential candidate for the treatment of various diseases. Its mechanism of action involves the inhibition of COX-2 enzyme, which reduces inflammation and pain. Although it has some limitations, its advantages make it a valuable tool in scientific research. Further research can be conducted to explore its potential use in the treatment of various diseases and conditions.
Synthesis Methods
The synthesis of 5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide involves the reaction of 2-methoxy-5-chlorobenzenesulfonyl chloride and 4-hydroxybenzoic acid in the presence of a base such as triethylamine. The product is then purified through recrystallization to obtain a pure compound with a high yield.
Scientific Research Applications
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential application in scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for the treatment of various diseases such as cancer, cardiovascular diseases, and inflammatory disorders.
properties
Molecular Formula |
C13H12ClNO4S |
|---|---|
Molecular Weight |
313.76 g/mol |
IUPAC Name |
5-chloro-N-(3-hydroxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO4S/c1-19-12-6-5-9(14)7-13(12)20(17,18)15-10-3-2-4-11(16)8-10/h2-8,15-16H,1H3 |
InChI Key |
HANZKKJFFHVTLY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=CC=C2)O |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272773.png)






![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)





